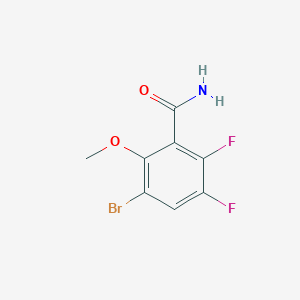
3-Bromo-5,6-difluoro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzamide typically involves the bromination and fluorination of a methoxybenzamide precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or similar compounds. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-5,6-difluoro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5,6-difluoro-2-hydroxybenzamide
- 3-Bromo-5,6-difluoro-2-aminobenzamide
- 3-Bromo-5,6-difluoro-2-chlorobenzamide
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic propertiesCompared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6BrF2NO2 |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
5-bromo-2,3-difluoro-6-methoxybenzamide |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-7-3(9)2-4(10)6(11)5(7)8(12)13/h2H,1H3,(H2,12,13) |
Clé InChI |
QTISAVMPRJHRFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1C(=O)N)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
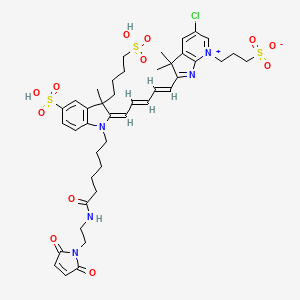
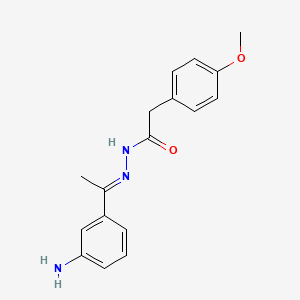
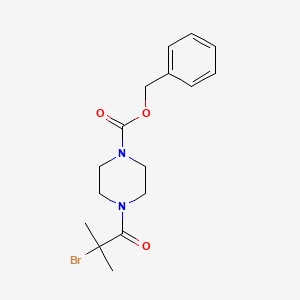
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
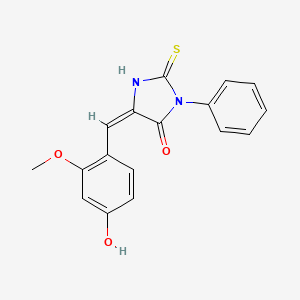
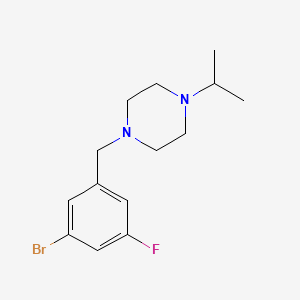
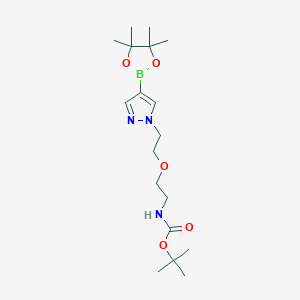
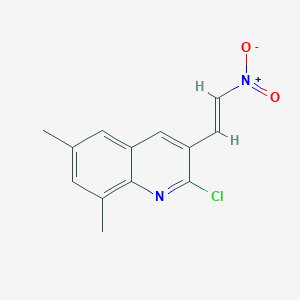
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)

